1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
1-Phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (molecular formula: C₂₁H₂₀N₆; molecular weight: 356.43 g/mol) is a pyrazolo-pyrimidine derivative characterized by a phenyl group at position 1 and a 4-phenylpiperazine substituent at position 4 of the pyrimidine core . This compound’s structure combines aromatic and heterocyclic moieties, making it a candidate for targeting enzymes or receptors involved in neurological or oncological pathways.
Eigenschaften
IUPAC Name |
1-phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-3-7-17(8-4-1)25-11-13-26(14-12-25)20-19-15-24-27(21(19)23-16-22-20)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCZKCBBOOROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable pyrazolo[3,4-d]pyrimidine precursor in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol . The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: m-CPBA in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles or nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Modifications on the Piperazine/Benzyl Substituents
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl] Derivative
- Structure : The benzyl group is substituted with a 4-methyl group, while the piperazine’s phenyl ring has a 2-methyl substituent.
- The steric bulk of the 2-methylphenyl group may restrict rotational freedom, altering receptor binding kinetics .
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl) Derivative
- Structure : A chloro substituent replaces the phenyl group on the benzyl moiety.
- This modification may also improve metabolic stability by reducing oxidative degradation.
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl) Derivative
- Structure : Incorporates a benzhydryl (diphenylmethyl) group on the piperazine.
- Impact : The bulky benzhydryl group likely reduces off-target binding due to steric hindrance but may lower solubility (logP >5 estimated). This structural feature is associated with selective kinase inhibition in related compounds .
Methoxy-Substituted Analogs
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazinyl] Derivative
- Structure : Methoxy groups on both the benzyl and piperazine phenyl rings.
- Impact : Methoxy groups donate electron density via resonance, increasing solubility (polar surface area ~50 Ų) and possibly modulating serotonin receptor affinity. Such derivatives are explored for neuropsychiatric applications .
Piperidine vs. Piperazine Derivatives
1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine
- Structure : Replaces the piperazine with a piperidine ring.
- However, this may improve oral bioavailability due to decreased polarity .
Hybrid Heterocyclic Systems
4-(3-Phenylpyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Integrates a thieno-pyrimidine ring fused to the pyrazolo-pyrimidine core.
- Impact : The thiophene ring introduces sulfur-based interactions (e.g., van der Waals forces) and may enhance binding to purinergic receptors. This hybrid system showed 82% synthetic yield, indicating favorable scalability .
Functional Group Additions
6-Amino-N-(piperidin-4-yl)pyrazolo[3,4-d]pyrimidine
- Structure: Features a 6-amino group and a piperidine substituent.
- Impact: The amino group enables hydrogen bonding with catalytic lysine residues in kinases (e.g., GSK-3β), improving inhibitory potency (IC₅₀ ~0.4 µM in related compounds) .
KKC080096 (1-(t-butyl)-N-(4-methoxybenzyl)-6-(methylthio) Derivative)
Key Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biologische Aktivität
1-Phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C21H20N6
- Molecular Weight : 356.42 g/mol
- CAS Number : 393845-64-2
The compound is believed to exert its biological effects primarily through inhibition of key signaling pathways involved in tumor growth and survival. Notably, it has shown activity against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression.
Antitumor Activity
Research indicates that 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits potent antitumor effects across various cancer cell lines. In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cells, compounds derived from this scaffold demonstrated significant inhibition of cell proliferation and induced apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 - 24 | EGFR/VGFR2 inhibition |
| A549 | 0.3 - 24 | EGFR/VGFR2 inhibition |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications at the 4-position of the pyrazolo[3,4-d]pyrimidine core significantly affect biological activity. For instance, substituents that enhance binding affinity to EGFR have been correlated with increased antiproliferative effects.
Study 1: Anticancer Efficacy
In a recent case study, a derivative of this compound was tested for its ability to inhibit tumor growth in an MCF-7 model. The results showed a marked reduction in tumor size and significant induction of apoptosis, as indicated by increased DNA fragmentation and caspase activation.
Study 2: Dual Inhibition Profile
Another study evaluated the dual inhibition of EGFR and VEGFR2 by the compound. It was found that certain derivatives not only inhibited these receptors but also suppressed cell migration and induced G1 phase arrest in the cell cycle.
Q & A
Q. What are the key considerations for synthesizing 1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidine precursors with phenylpiperazine derivatives under anhydrous conditions (e.g., acetonitrile or dichloromethane) .
- Optimization of reaction parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents to maximize yields. For example, alkyl halides or isocyanates are used for functionalization .
- Purification : Column chromatography or recrystallization from solvents like acetonitrile to isolate the final product .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H NMR : Signals at δ 10.80–11.12 ppm confirm NH groups; aromatic protons appear as distinct singlets or multiplets (e.g., δ 4.31 ppm for methoxy groups) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (N-H stretching) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 434.9 for analogs) .
Q. What are the primary biological targets of this compound?
Methodological Answer: The compound exhibits dual-targeting potential:
- Kinase inhibition : Bruton’s tyrosine kinase (BTK) inhibition via competitive binding to the ATP-binding pocket, validated by IC₅₀ assays .
- Sigma receptor modulation : Binding affinity (Ki values < 100 nM) confirmed via radioligand displacement assays . Researchers should prioritize in vitro kinase profiling panels and receptor-binding assays to confirm target specificity.
Advanced Research Questions
Q. How can binding affinity for dual targets (kinases and sigma receptors) be optimized?
Methodological Answer: Use structure-activity relationship (SAR) studies:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance BTK inhibition .
- Piperazine modifications : Replace phenylpiperazine with bulkier substituents (e.g., benzimidazole) to improve sigma receptor selectivity .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses and guide rational design .
Table 1: Structural Analogs and Activity Profiles (Adapted from )
| Compound | Key Modifications | BTK IC₅₀ (nM) | Sigma Receptor Ki (nM) |
|---|---|---|---|
| Parent compound | None | 120 | 85 |
| 4-Acetamido derivative | Acetyl group at position 4 | 45 | 110 |
| 6-Methoxy analog | Methoxy at position 6 | 200 | 30 |
Q. How can contradictory biological activity data across cell lines be resolved?
Methodological Answer: Contradictions often arise from off-target effects or pharmacokinetic variability. Address this by:
- Comparative dose-response assays : Test across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain models .
- Off-target screening : Employ kinase inhibitor profiler kits (e.g., Eurofins DiscoverX) to identify unintended interactions .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction tools : SwissADME or pkCSM to estimate solubility (LogS), bioavailability (%F), and blood-brain barrier permeability .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes molecular geometry and electron distribution for reactivity analysis .
- MD simulations : GROMACS simulations (50 ns) assess protein-ligand complex stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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